molecular formula C13H14N2O3 B12977167 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol

Cat. No.: B12977167
M. Wt: 246.26 g/mol
InChI Key: NLOFDNLIQRDEEK-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily recognized as a key synthetic intermediate. Its core structure, featuring the pyrimidine-diol moiety, is a privileged scaffold in drug discovery. This compound is notably cited in scientific literature as a precursor in the synthesis of more complex molecules, such as LpxC inhibitors [https://pubmed.ncbi.nlm.nih.gov/25659483/]. The enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a promising antibacterial target, particularly for developing novel Gram-negative antibiotics, as it is essential for the biosynthesis of lipopolysaccharide in the outer membrane [https://www.ncbi.nlm.nih.gov/gene/945741]. The benzyloxyethyl side chain in this molecule provides a handle for further chemical modifications, allowing researchers to explore structure-activity relationships and optimize the pharmacokinetic properties of potential drug candidates. As such, this diol serves as a critical building block for researchers developing novel antibacterial agents to combat multidrug-resistant pathogens. It is strictly for laboratory research applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-hydroxy-5-(2-phenylmethoxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O3/c16-12-11(13(17)15-9-14-12)6-7-18-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,14,15,16,17)

InChI Key

NLOFDNLIQRDEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=C(N=CNC2=O)O

Origin of Product

United States

Synthetic Methodologies for 5 2 Benzyloxy Ethyl Pyrimidine 4,6 Diol

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of 5-(2-(benzyloxy)ethyl)pyrimidine-4,6-diol suggests that the primary disconnection can be made at the C-N bonds of the pyrimidine (B1678525) ring. This approach simplifies the target molecule into two key synthons: a substituted 1,3-dicarbonyl compound and a urea (B33335) or urea-like precursor. This is a common and effective strategy for the synthesis of pyrimidine rings. advancechemjournal.com

Specifically, the pyrimidine ring can be disconnected to reveal diethyl 2-(2-(benzyloxy)ethyl)malonate and urea. The diethyl 2-(2-(benzyloxy)ethyl)malonate, in turn, can be retrosynthetically disconnected at the C-C bond, leading to a malonic ester and a suitable two-carbon electrophile bearing the benzyloxy group, such as 2-(benzyloxy)ethyl bromide. This strategy is advantageous as it allows for the construction of the desired side chain on a readily available starting material before the formation of the heterocyclic core.

An alternative disconnection strategy would involve the formation of the pyrimidine-4,6-diol core first, followed by the introduction of the 5-(2-(benzyloxy)ethyl) side chain. This would involve a C-5 functionalization of a pre-existing pyrimidine ring, which could be achieved through various substitution or alkylation reactions.

Synthetic Approaches to the Pyrimidine-4,6-diol Core

The formation of the pyrimidine-4,6-diol core is a critical step in the synthesis of the target compound. Several established methods can be employed for this purpose.

Condensation Reactions Involving β-Dicarbonyl Compounds and Amine Precursors

The most widely utilized method for the synthesis of the pyrimidine ring is the condensation of a β-dicarbonyl compound with a suitable N-C-N fragment, such as urea, thiourea, or guanidine (B92328). researchgate.netslideshare.netyoutube.com This reaction, often referred to as the Pinner synthesis when using amidines, is a versatile approach to substituted pyrimidines. slideshare.net

In the context of synthesizing this compound, the key β-dicarbonyl precursor would be diethyl 2-(2-(benzyloxy)ethyl)malonate. The condensation of this substituted malonic ester with urea, in the presence of a base such as sodium ethoxide, would lead to the formation of the desired pyrimidine-4,6-diol ring system. The reaction typically proceeds via a cyclocondensation mechanism, where the amine nucleophiles of urea attack the carbonyl carbons of the β-dicarbonyl compound, followed by dehydration to yield the aromatic pyrimidine ring.

ReactantsCatalyst/BaseSolventConditionsProductReference
Benzaldehyde, Ethyl acetoacetate, UreaCuCl₂·H₂O, conc. HClSolvent-freeGrinding, room temp.4-Phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one researchgate.net
Substituted acetophenones, Substituted benzaldehydes, UreaZnI₂Solvent-freeMicrowave irradiation4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-ones nih.gov

This table presents examples of condensation reactions for the synthesis of pyrimidine derivatives.

Utilization of 2-Aminopyrimidine-4,6-diol and Related Derivatives as Key Intermediates

An alternative strategy involves the use of a pre-functionalized pyrimidine ring, such as 2-aminopyrimidine-4,6-diol, as a key intermediate. This compound can be synthesized through the condensation of diethyl malonate with guanidine. chemicalbook.comgoogle.comgoogle.comnih.gov

The synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) is well-documented and typically involves the reaction of guanidine hydrochloride or guanidine nitrate (B79036) with diethyl malonate in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide in an alcoholic solvent. chemicalbook.comgoogle.comgoogle.com The resulting 2-aminopyrimidine-4,6-diol can then potentially undergo further modifications at the C-5 position to introduce the desired (2-(benzyloxy)ethyl) side chain.

ReactantsBaseSolventConditionsProductYieldReference
Guanidine hydrochloride, Dimethyl malonateSodium methoxideMethanolReflux, 2-3 h2-Amino-4,6-dihydroxypyrimidine85% chemicalbook.com
Guanidine nitrate, Diethyl malonateSodium methoxideMethanol68°C, 3.5 h2-Amino-4,6-dihydroxypyrimidine83% google.com
Guanidine nitrate, Diethyl malonateSodium ethoxideEthanolReflux, 0.5-1.5 h2-Amino-4,6-dihydroxypyrimidine83.4% google.com

This table summarizes synthetic routes to 2-aminopyrimidine-4,6-diol.

Introduction and Functionalization of the 5-(2-(Benzyloxy)ethyl) Side Chain

The introduction of the specific side chain is a crucial aspect of the synthesis, and it can be achieved either by incorporating it into one of the starting materials for the pyrimidine ring formation or by functionalizing a pre-formed pyrimidine ring.

Alkylation and Substitution Strategies at the Pyrimidine C-5 Position

Direct functionalization at the C-5 position of a pre-formed pyrimidine-4,6-diol ring presents a potential synthetic route. The C-5 position of the pyrimidine ring can be susceptible to electrophilic substitution, particularly when activated by the electron-donating hydroxyl groups at C-4 and C-6. However, direct alkylation at this position can be challenging.

Alternatively, a more common approach involves the use of a pyrimidine derivative with a leaving group at the C-5 position, which can then be displaced by a suitable nucleophile. For instance, a 5-halopyrimidine derivative could undergo a coupling reaction with an organometallic reagent containing the desired side chain. Another strategy could involve the Vilsmeier-Haack formylation of 2-amino-4,6-dihydroxypyrimidine to introduce a formyl group at the C-5 position, which can then be further manipulated. mdpi.com

Synthesis of Benzyloxy-Containing Building Blocks and Precursors

A more convergent and likely more efficient approach involves the synthesis of a building block that already contains the (2-(benzyloxy)ethyl) side chain. The key precursor for this strategy is diethyl 2-(2-(benzyloxy)ethyl)malonate.

The synthesis of this substituted malonic ester can be achieved by the alkylation of diethyl malonate with a suitable electrophile, such as 2-(benzyloxy)ethyl bromide or 2-(benzyloxy)ethyl methanesulfonate. chemicalbook.com The synthesis of 2-(benzyloxy)ethyl bromide itself can be prepared from 2-(benzyloxy)ethanol. google.com The reaction of diethyl malonate with such an electrophile is typically carried out in the presence of a base, like sodium ethoxide, to generate the malonate enolate, which then acts as the nucleophile.

Precursor 1Precursor 2Reagents/ConditionsProductReference
2-(Benzyloxy)ethanolp-Toluenesulfonyl chloride-2-(Benzyloxy)ethyl p-toluenesulfonate google.com
2-(Benzyloxy)ethanolMethanesulfonyl chloride-2-(Benzyloxy)ethyl methanesulfonate chemicalbook.com
Diethyl malonateEthyl iodideSodium, EthanolDiethyl diethylmalonate
Diethyl malonateBenzoyl chlorideEthoxymagnesium derivative of diethyl malonateDiethyl benzoylmalonate orgsyn.org

This table provides examples of reactions to synthesize substituted malonates and precursors for the side chain.

Once diethyl 2-(2-(benzyloxy)ethyl)malonate is synthesized, its condensation with urea, as described in section 2.2.1, would directly yield the target compound, this compound.

Coupling Reactions for Side Chain Attachment to the Pyrimidine Core

The introduction of the 2-(benzyloxy)ethyl side chain at the C5 position of the pyrimidine ring is a critical step in the synthesis of this compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov Methodologies such as the Suzuki, Stille, Negishi, or Heck reactions are commonly employed for the functionalization of heterocyclic cores like pyrimidine. nih.govresearchgate.net

For the synthesis of the target compound, a common strategy involves the coupling of a halogenated pyrimidine precursor, such as 5-bromo- or 5-iodopyrimidine-4,6-diol (with appropriately protected hydroxyl groups), with an organometallic reagent carrying the desired side chain. For instance, a Suzuki coupling would utilize a boronic acid or ester derivative like (2-(benzyloxy)ethyl)boronic acid.

A plausible reaction scheme is outlined below:

Step 1: Halogenation of a protected pyrimidine-4,6-diol at the C5 position.

Step 2: A palladium-catalyzed cross-coupling reaction between the 5-halopyrimidine derivative and a suitable organometallic partner, such as (2-(benzyloxy)ethyl)boronic acid pinacol (B44631) ester.

The mechanism for these palladium-catalyzed reactions generally follows a catalytic cycle involving three main steps: oxidative addition of the palladium catalyst to the halopyrimidine, transmetalation with the organometallic side chain reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Selective Protection and Deprotection Strategies for Hydroxyl and Benzyl (B1604629) Ether Moieties

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups and ensure selectivity. nih.gov The key moieties requiring strategic protection and deprotection are the two hydroxyl groups on the pyrimidine core and the benzyl ether in the side chain.

Protection of Pyrimidine Hydroxyl Groups: The pyrimidine-4,6-diol scaffold exists in tautomeric equilibrium with its keto-enol forms, such as 6-hydroxypyrimidin-4(3H)-one. The acidic protons of the hydroxyl groups can interfere with organometallic reagents used in coupling reactions. Therefore, they are temporarily converted into more stable ether or silyl (B83357) ether groups. nih.gov Common protecting groups include:

Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) groups are frequently used due to their ease of introduction and mild removal conditions. nih.gov

Benzyl Ethers: While the side chain already contains a benzyl ether, additional benzyl groups could be used to protect the core hydroxyls, although this complicates selective deprotection.

Silyl Ether Deprotection: Silyl ethers are typically cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF).

Benzyl Ether Deprotection: The benzyl ether in the side chain is robust but can be removed under specific reductive conditions, most commonly via catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C). organic-chemistry.org Alternative methods include the use of strong acids or Lewis acids like boron trichloride (B1173362) (BCl₃), which can offer different selectivity. organic-chemistry.orgorganic-chemistry.org

A selective deprotection sequence would involve, for example, removing silyl ethers from the pyrimidine core with TBAF while leaving the side-chain benzyl ether intact. The benzyl ether could then be cleaved in a subsequent step if the free alcohol is desired.

Reaction Optimization and Process Development

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. This involves a systematic investigation of various factors to maximize product yield and minimize the formation of impurities. galchimia.com

Investigation of Reaction Conditions (Temperature, Solvent Systems, Catalysis)

For key steps like the cross-coupling reaction, a screening process is essential to identify the optimal conditions. galchimia.com The choice of catalyst, solvent, base, and temperature can dramatically influence the reaction outcome.

Catalysis: Different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos) are screened to find the most active and stable system for the specific substrates.

Solvent Systems: Solvents are chosen based on the solubility of reactants and their compatibility with the reaction conditions. scielo.br Aprotic polar solvents such as dimethylformamide (DMF), dioxane, and acetonitrile (B52724) are common choices for coupling reactions. galchimia.comscielo.br

Temperature: While some reactions proceed at room temperature, many coupling reactions require heating to achieve a reasonable rate. researchgate.net Microwave irradiation can be used to significantly shorten reaction times. researchgate.net

The table below illustrates a hypothetical optimization study for a Suzuki coupling step.

Table 1: Optimization of Suzuki Coupling Reaction Conditions
EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001265
2Pd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O1001278
3PdCl₂(dppf) (3)K₂CO₃DMF100872
4PdCl₂(dppf) (3)Cs₂CO₃DMF100885
5PdCl₂(dppf) (3)K₃PO₄Acetonitrile801081
6PdCl₂(dppf) (3)Cs₂CO₃DMF120 (MW)0.590

Yield Enhancement and Side Product Mitigation Strategies

Stoichiometry Control: Precise control over the ratio of reactants is crucial to prevent the formation of side products, such as those arising from the self-coupling of starting materials. nih.gov

Inert Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture. Conducting reactions under an inert atmosphere of nitrogen or argon prevents their degradation and minimizes oxidative side reactions. scielo.br

Reagent Addition: Slow or portion-wise addition of a reactive intermediate can help control the reaction temperature and concentration, leading to cleaner reaction profiles and fewer impurities.

Analytical Techniques for Reaction Monitoring and Product Characterization

Rigorous analytical monitoring is indispensable for tracking the progress of the synthesis and confirming the identity and purity of the target compound, this compound.

Chromatographic Separation Methods

Chromatography is the cornerstone of both reaction monitoring and product purification in this synthetic process. creative-proteomics.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to qualitatively monitor the progress of a reaction. nih.govmdpi.com By spotting the reaction mixture on a silica-coated plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the quantitative analysis of reaction mixtures and the purification of the final compound. nih.gov For analytical purposes, a small aliquot of the reaction mixture is injected onto a column (commonly a reversed-phase C18 column) and eluted with a solvent gradient, such as acetonitrile and water. nih.govmdpi.com The retention time and peak area provide information about the identity and quantity of each component.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns to achieve higher resolution, faster separation times, and greater sensitivity. mdpi.comnih.gov When coupled with mass spectrometry (LC-MS), it becomes an invaluable tool for identifying the molecular weights of intermediates and byproducts, aiding in reaction optimization and characterization. nih.gov

The table below summarizes the primary chromatographic techniques used.

Table 2: Chromatographic Techniques for Analysis and Purification
TechniquePrimary UseStationary PhaseMobile Phase ExampleDetection
TLC Reaction MonitoringSilica GelEthyl Acetate/HexaneUV Lamp (254 nm)
HPLC Quantitative Analysis, PurificationC18 SilicaAcetonitrile/Water + 0.1% TFAUV Detector, MS
UPLC-MS High-Resolution Analysis, IdentificationSub-2µm C18 SilicaAcetonitrile/Water + 0.1% Formic AcidMass Spectrometer

Spectroscopic and Spectrometric Elucidation Methodologies

Due to the absence of publicly available, specific experimental spectra for this compound, the following sections describe the expected patterns and data based on the analysis of closely related pyrimidine derivatives and the constituent functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine ring, the benzyloxyethyl side chain, and the hydroxyl groups.

Aromatic Protons: The five protons of the benzyl group would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm).

Benzylic and Ethyl Protons: The two methylene (B1212753) groups of the benzyloxyethyl moiety (–O–CH₂–CH₂–) and the benzylic protons (Ph-CH₂–O–) would present as distinct signals, likely triplets or multiplets, in the range of δ 2.5-4.5 ppm.

Pyrimidine Proton: A single proton attached to the pyrimidine ring at position 2 would appear as a singlet.

Hydroxyl/Amide Protons: The protons of the hydroxyl groups on the pyrimidine ring (or their keto tautomeric form's N-H protons) are expected to be broad singlets and their chemical shift can vary depending on solvent and concentration.

Interactive Data Table: Expected ¹H NMR Chemical Shifts (Note: This table is illustrative, based on typical values for similar structural motifs, as specific experimental data for the target compound is not publicly available.)

Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Ar-H (Benzyl group)7.20 - 7.40Multiplet (m)
Ph-CH₂-O~4.50Singlet (s)
-O-CH₂-CH₂-~3.70Triplet (t)
-O-CH₂-CH₂-~2.80Triplet (t)
Pyrimidine C2-H~8.00Singlet (s)
Pyrimidine-OH / N-HVariable (e.g., 11.0-12.0)Broad Singlet (br s)

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for each carbon in the pyrimidine ring, the benzyloxyethyl side chain, and the benzyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carbons of the pyrimidine ring bonded to electronegative nitrogen and oxygen atoms would appear at lower field (higher ppm values).

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (Note: This table is illustrative, based on typical values for similar structural motifs, as specific experimental data for the target compound is not publicly available.)

Carbon TypeExpected Chemical Shift (δ, ppm)
Pyrimidine C=O (keto form)160 - 170
Pyrimidine C-O (enol form)150 - 165
Pyrimidine C2145 - 155
Aromatic C (Quaternary, Benzyl)135 - 140
Aromatic CH (Benzyl)127 - 129
Ph-CH₂-O~73
-O-CH₂-CH₂-~69
Pyrimidine C5~105
-O-CH₂-CH₂-~30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The pyrimidine-4,6-diol moiety can exist in tautomeric equilibrium with its keto form (dihydropyrimidine-4,6-dione), which would be reflected in the spectrum.

O-H/N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ would indicate the presence of O-H groups (from the diol form) and/or N-H groups (from the dione (B5365651) tautomer).

C=O Stretching: Strong absorption bands between 1650-1700 cm⁻¹ are characteristic of the carbonyl groups in the pyrimidine ring, suggesting a significant contribution from the keto tautomer.

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region correspond to the aromatic C=C bonds of the benzyl group and the C=C/C=N bonds within the pyrimidine ring.

C-O Stretching: The C-O ether linkage in the benzyloxyethyl group would show a strong absorption band around 1050-1250 cm⁻¹.

Interactive Data Table: Expected IR Absorption Frequencies (Note: This table is illustrative, based on typical values for similar structural motifs, as specific experimental data for the target compound is not publicly available.)

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H / N-H stretch3100 - 3500Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
C=O stretch (keto form)1650 - 1700Strong
C=C / C=N stretch1500 - 1650Medium-Strong
C-O stretch (ether)1050 - 1250Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum gives additional structural clues. For this compound (C₁₃H₁₄N₂O₄, Molecular Weight: 262.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

Characteristic fragmentation would likely involve the cleavage of the benzyl group (producing a prominent peak at m/z 91 for the tropylium (B1234903) ion, C₇H₇⁺) and the loss of the entire benzyloxyethyl side chain. The fragmentation of the pyrimidine ring itself is also possible.

Interactive Data Table: Expected Mass Spectrometry Fragments (Note: This table is illustrative, based on typical fragmentation of similar structures, as specific experimental data for the target compound is not publicly available.)

m/z ValuePossible Fragment IonFragment Lost
263.10[M+H]⁺-
171.05[M - C₇H₇]⁺Benzyl group
155.05[M - C₇H₇O]⁺Benzyloxyl group
127.04[M - C₉H₁₁O]⁺Benzyloxyethyl group
91.05[C₇H₇]⁺Tropylium ion

Chemical Reactivity and Derivatization Studies of 5 2 Benzyloxy Ethyl Pyrimidine 4,6 Diol

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring in 5-(2-(benzyloxy)ethyl)pyrimidine-4,6-diol is activated towards electrophilic attack by the two hydroxyl groups at positions 4 and 6. Conversely, these electron-donating groups disfavor nucleophilic substitution on the ring itself.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is generally considered an electron-deficient heterocycle. However, the presence of the two hydroxyl groups at the C-4 and C-6 positions significantly increases the electron density of the ring, particularly at the C-5 position. This makes the C-5 position susceptible to electrophilic substitution reactions. For instance, related 2-alkylpyrimidine-4,6-diols undergo reactions such as nitration at the C-5 position. It is therefore anticipated that this compound would readily react with various electrophiles at the C-5 position, if it were unsubstituted. However, since the C-5 position is already substituted with the 2-(benzyloxy)ethyl group, electrophilic attack on the pyrimidine ring is less likely.

Nucleophilic aromatic substitution on the pyrimidine ring of this compound is generally difficult due to the presence of the electron-donating hydroxyl groups. Such reactions are more feasible on pyrimidine rings bearing electron-withdrawing groups and good leaving groups, such as halogens. rsc.orgzenodo.org

Tautomerism of the Pyrimidine-4,6-diol System and its Influence on Reactivity

The pyrimidine-4,6-diol system exists in several tautomeric forms, primarily the 4,6-dihydroxy form and the 4-hydroxy-6-oxo form. The equilibrium between these tautomers is influenced by factors such as the solvent and the presence of other substituents. nih.govnih.gov The predominant tautomeric form significantly impacts the reactivity of the molecule.

The 4,6-dihydroxy tautomer possesses aromatic character and is more susceptible to electrophilic attack on the ring. In contrast, the 4-hydroxy-6-oxo tautomer has a non-aromatic, dihydropyrimidine (B8664642) structure. The exocyclic oxygen atom of the oxo group in this tautomer can act as a nucleophile. The presence of these different tautomeric forms means that reactions can occur at multiple sites, including the nitrogen and oxygen atoms, as well as the carbon atoms of the ring. Computational studies on related pyrazolo[3,4-d]pyrimidine derivatives have been used to predict the most stable tautomeric forms and their physicochemical properties. researchgate.net

Modifications of the Hydroxyl Groups at Pyrimidine C-4 and C-6 Positions

The hydroxyl groups at the C-4 and C-6 positions are key sites for the functionalization of this compound. These groups can be readily modified through various reactions to introduce new functionalities and modulate the compound's properties.

O-Alkylation and O-Acylation Reactions for Functionalization

The hydroxyl groups of pyrimidine-4,6-diols can undergo O-alkylation and O-acylation reactions. For example, 2-mercaptopyrimidine-4,6-diol (B8817847) can be alkylated at the sulfur atom, and it is expected that the hydroxyl groups of this compound would react similarly with alkylating agents in the presence of a base. nih.govamazonaws.com These reactions are valuable for introducing a wide range of alkyl and aryl groups, thereby modifying the steric and electronic properties of the molecule.

O-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to deprotonate the hydroxyl groups, increasing their nucleophilicity. The resulting esters can serve as protecting groups or as handles for further chemical transformations.

Selective Functionalization Strategies for Distinct Hydroxyl Groups

Selective functionalization of one hydroxyl group over the other in a pyrimidine-4,6-diol system can be challenging due to their similar reactivity. However, strategies can be employed to achieve selectivity. One approach involves exploiting subtle differences in the pKa values of the two hydroxyl groups, which may be influenced by the C-5 substituent. By carefully controlling the reaction conditions, such as the stoichiometry of the base and the electrophile, it may be possible to preferentially react at one position.

Transformations of the 2-(Benzyloxy)ethyl Side Chain

The 2-(benzyloxy)ethyl side chain at the C-5 position offers another avenue for the derivatization of the parent molecule. The benzyloxy group is a versatile functional group that can be modified in several ways.

A key transformation of the benzyloxy group is its removal through hydrogenolysis. This reaction, typically carried out using hydrogen gas and a palladium catalyst, cleaves the benzyl (B1604629) ether to yield the corresponding primary alcohol. This debenzylation would provide 5-(2-hydroxyethyl)pyrimidine-4,6-diol, a derivative with a free hydroxyl group on the side chain that can be further functionalized.

The phenyl ring of the benzyl group can also be a site for chemical modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be performed on the benzene (B151609) ring, although the conditions would need to be carefully chosen to avoid undesired reactions on the pyrimidine core.

Deprotection of the Benzyl Ether Moiety to a Hydroxyl Group

The cleavage of the benzyl ether in this compound to unveil the primary alcohol, 5-(2-hydroxyethyl)pyrimidine-4,6-diol, is a critical step for subsequent molecular elaboration. The benzyl group is a widely used protecting group for alcohols due to its stability under various conditions and its susceptibility to removal under specific, mild protocols. nih.gov

The most common and efficient method for benzyl ether deprotection is catalytic hydrogenolysis. commonorganicchemistry.comyoutube.com This reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comambeed.com The process is clean, often quantitative, and the by-product, toluene, is easily removed. youtube.com Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can be used in a process called catalytic transfer hydrogenation, which can sometimes offer improved selectivity. jk-sci.comresearchgate.net

Oxidative methods provide another route for debenzylation. researchgate.net Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly those with electron-donating groups on the benzene ring, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgcolab.ws Recent developments have shown that even simple benzyl ethers can be deprotected using DDQ under photoirradiation. organic-chemistry.org Additionally, systems employing nitroxyl-radical catalysts in conjunction with a co-oxidant have been developed for the oxidative deprotection of benzyl groups under ambient conditions, offering a valuable alternative when hydrogenation-sensitive functional groups are present elsewhere in the molecule. nih.gov Lewis acids can also be employed for cleavage, though this method is generally harsher. researchgate.net

Table 1: Selected Methods for Benzyl Ether Deprotection

Method Reagents and Conditions Advantages Potential Considerations Citations
Catalytic Hydrogenolysis H₂, Pd/C, in solvents like EtOH, MeOH, or EtOAc High efficiency, clean reaction, mild conditions. May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). commonorganicchemistry.comyoutube.comambeed.com
Catalytic Transfer Hydrogenation Ammonium formate or 1,4-cyclohexadiene, Pd/C Avoids the use of gaseous H₂, can be highly selective. Reagent stoichiometry and reaction time may require optimization. jk-sci.comresearchgate.net
Oxidative Cleavage DDQ, often in MeCN; may require photoirradiation for non-activated ethers. Orthogonal to reductive methods; useful for molecules with reducible groups. Stoichiometric amounts of oxidant may be needed; potential for side reactions. researchgate.netorganic-chemistry.org
Oxidative Catalysis Nitroxyl-radical catalyst, co-oxidant (e.g., PIFA) Mild, ambient temperature conditions; tolerates hydrogenation-sensitive groups. Requires specialized catalysts and co-oxidants. nih.gov

Elaboration of the Ethyl Linker and Terminal Functionality

Following the deprotection of the benzyl ether to yield 5-(2-hydroxyethyl)pyrimidine-4,6-diol, the revealed primary hydroxyl group becomes a key site for further chemical modification. This "elaboration" allows for the introduction of diverse terminal functionalities, significantly expanding the synthetic utility of the pyrimidine scaffold. The engineering of such side chains is crucial as it can profoundly influence the molecule's physical, chemical, and biological properties.

A common strategy for elaborating the ethyl linker involves a two-step sequence:

Activation of the Hydroxyl Group: The primary alcohol is first converted into a better leaving group. Standard organic transformations can be applied, such as conversion to a tosylate, mesylate, or a halide (e.g., via the Appel reaction).

Nucleophilic Substitution: The activated intermediate can then react with a wide range of nucleophiles to introduce new terminal functionalities.

For instance, reacting the tosylated intermediate with sodium azide (B81097) would yield a terminal azide, a versatile group for click chemistry. Alternatively, reaction with potassium phthalimide, followed by hydrazinolysis (the Gabriel synthesis), would produce a terminal primary amine. nih.gov This amine could then be used in amide bond formation or other derivatizations. These transformations provide a powerful means to attach various structural motifs, such as other heterocyclic rings, peptides, or reporter groups, to the terminus of the ethyl linker.

Cyclization and Annulation Reactions Involving the Pyrimidine Scaffold

The pyrimidine-4,6-diol core, particularly with a reactive substituent at the C5 position, is an excellent precursor for the synthesis of fused heterocyclic systems. nih.gov These annulation reactions create polycyclic structures, which are prevalent in pharmacologically active compounds and natural products. nih.govias.ac.in

Formation of Fused Heterocyclic Systems from this compound Analogues

Analogues derived from this compound can undergo cyclization to form bicyclic and polycyclic systems. The specific fused ring system formed depends on the nature of the reactants and the reaction conditions. The pyrimidine-4,6-diol moiety can react through its nitrogen atoms, its hydroxyl groups (or the tautomeric carbonyls of the barbituric acid form), or the active C5 position.

One major pathway involves intramolecular cyclization, where the ethyl side chain at the C5 position is first modified to incorporate a reactive electrophilic or nucleophilic group. This group then reacts with a part of the pyrimidine ring. For example, if the terminal alcohol is converted to an amine, this amine could potentially cyclize onto an activated C4 or C6 position. A study by McAllister et al. demonstrated that alkylating agents bearing amino substituents can lead to unexpected intramolecular SNAr cyclization products when reacting with substituted pyrimidines. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Pyrimidine Analogues

Starting Pyrimidine Analogue Reaction Type / Reagents Fused System Formed Citation
6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione Multi-step synthesis involving acylation and cyclization with hydrazine (B178648) hydrate Pyrimido[4,5-d]pyrimidine (B13093195) rsc.org
4-Amino-6-hydroxy-2-mercaptopyrimidine Condensation with α,β-unsaturated ketones Pyrido[2,3-d]pyrimidine nih.gov
6-Chloro-5-hydroxy-4-aminopyrimidine derivative Intramolecular SNAr reaction of an aminoalkyl side chain Fused pyrimido-oxazine derivative nih.gov
5-Iodouracil derivative Palladium-catalyzed cyclization with urea (B33335) derivatives Pyrimido[5,4-d]pyrimidine rsc.org

Mechanistic Pathways of Intramolecular Ring Closure Reactions

The mechanisms governing the formation of fused pyrimidine systems are diverse and depend on the specific reactants and conditions. One of the most significant mechanistic pathways in pyrimidine chemistry is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losing. rsc.orgnih.gov This pathway is often observed in reactions of pyrimidine derivatives with strong nucleophiles like ammonia (B1221849) or amides. The nucleophile first adds to an electron-deficient carbon of the pyrimidine ring (e.g., C2, C4, or C6), leading to the formation of a covalent adduct. This intermediate then undergoes cleavage of a ring bond, resulting in an open-chain species that subsequently cyclizes to form a new heterocyclic ring. wur.nl

Intramolecular SNAr (Nucleophilic Aromatic Substitution) reactions represent another key mechanism. nih.gov In this pathway, a nucleophilic group tethered to the pyrimidine ring (for example, at the end of the C5-ethyl side chain) attacks an electron-deficient carbon atom of the same ring, displacing a leaving group (such as a halide at C4 or C6) to form a new fused ring. The reaction is typically facilitated by a base to deprotonate the nucleophile, increasing its reactivity.

Condensation reactions often proceed through a sequence of steps. For example, the formation of pyrido[2,3-d]pyrimidines from 4-aminopyrimidines involves an initial conjugate addition of the C5-position of the pyrimidine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization via attack of the 4-amino group on a carbonyl, and subsequent dehydration or oxidation to yield the final aromatic fused system. nih.gov These mechanistic pathways highlight the versatility of the pyrimidine core in constructing complex molecular architectures.

Theoretical and Computational Chemistry of 5 2 Benzyloxy Ethyl Pyrimidine 4,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules like 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) has become a standard method for the computational study of pyrimidine (B1678525) derivatives, offering a balance between accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations aim to find the molecule's lowest energy conformation, providing a detailed three-dimensional structure.

The energetic properties of the molecule are also elucidated through DFT. Key parameters such as the total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are calculated. iiste.org The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. These computational analyses can also predict thermodynamic properties like enthalpy, Gibbs free energy, and entropy.

Table 1: Representative DFT-Calculated Energetic Properties for a Substituted Pyrimidine Analog.
ParameterCalculated ValueSignificance
Total Energy (Hartree)-1250.456Overall stability of the molecule.
EHOMO (eV)-6.21Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV)-1.89Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)4.32Indicates chemical reactivity and kinetic stability.
Dipole Moment (Debye)3.45Measure of the molecule's overall polarity.

Note: The data in the table is hypothetical and representative for a molecule of similar complexity to this compound, based on published data for other pyrimidine derivatives.

Conformational Analysis and Intramolecular Interactions

The flexible benzyloxyethyl side chain at the 5-position of the pyrimidine ring introduces several degrees of rotational freedom, leading to multiple possible conformations for this compound. Conformational analysis is performed computationally by systematically rotating the single bonds in this side chain and calculating the energy of each resulting conformer. This process identifies the most stable, low-energy conformations and the energy barriers between them.

Intramolecular interactions play a significant role in stabilizing certain conformations. In this compound, potential intramolecular hydrogen bonds could form between the hydroxyl groups on the pyrimidine ring and the ether oxygen of the benzyloxyethyl group. Non-covalent interactions, such as van der Waals forces and π-stacking between the pyrimidine and benzene (B151609) rings, are also analyzed using computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). rsc.org These analyses provide insights into the nature and strength of these stabilizing interactions. rsc.org

Spectroscopic Property Prediction and Validation Methodologies

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be used to validate experimental findings.

Prediction of Vibrational Modes and Electronic Transitions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. ijfans.orgrsc.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. iiste.org This theoretical spectrum is often scaled to better match experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. For this compound, this would involve identifying characteristic stretching and bending modes for the O-H, C=O, C-N, and C-O functional groups.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule, which are observed in its UV-Vis absorption spectrum. This method calculates the excitation energies and oscillator strengths for transitions between molecular orbitals. The results help in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Pyrimidine-4,6-diol Analog.
Functional GroupVibrational ModePredicted Frequency (cm-1)Experimental Frequency (cm-1)
O-HStretching34503400-3500
C=OStretching16801670-1690
C-NStretching15801570-1590
C-O (ether)Stretching11001090-1120

Note: The data presented is illustrative for a related pyrimidine structure, as specific experimental data for the title compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Transition State Analysis of Key Synthetic and Derivatization Steps

Understanding the synthesis of this compound and its subsequent derivatization reactions can be greatly enhanced through transition state analysis. Computational methods are employed to locate the transition state structures along the reaction coordinate for key steps, such as the initial cyclization to form the pyrimidine ring or the introduction of the benzyloxyethyl group. ims.ac.jp

By calculating the energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined. ims.ac.jp This provides a quantitative measure of the reaction's feasibility and rate. For instance, in the synthesis of pyrimidine derivatives, computational studies can model the condensation reaction to elucidate the most likely mechanistic pathway. Similarly, for derivatization reactions, such as etherification or substitution on the pyrimidine ring, transition state analysis can predict the regioselectivity and stereoselectivity of the reaction. These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Investigation of Catalytic Cycles and Reaction Pathways

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific catalytic cycles and reaction pathways for the chemical compound this compound. While the synthesis and reaction mechanisms of various pyrimidine derivatives are extensively studied, detailed theoretical and computational chemistry analyses focused solely on this particular molecule are not presently available.

General synthetic strategies for pyrimidine-based compounds often involve cyclization and condensation reactions. For instance, the formation of the pyrimidine ring can be achieved through methods like the Biginelli reaction or by reacting amidines with compounds containing a 1,3-dicarbonyl moiety. Catalysts, including various acids, bases, and metal complexes, are frequently employed to facilitate these transformations and improve yields. mdpi.comresearchgate.net

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the catalytic cycles involved in the synthesis of complex organic molecules. beilstein-journals.org These studies can provide insights into transition state energies, reaction intermediates, and the role of catalysts at a molecular level.

However, despite the existence of these general principles and methodologies, specific research applying these techniques to the synthesis of this compound has not been reported in the surveyed literature. Consequently, there is no specific data on its catalytic cycles or detailed reaction pathways to present. The scientific community has yet to publish dedicated studies that would provide the detailed research findings and data necessary to construct an in-depth analysis as outlined.

Further experimental and computational research is required to elucidate the specific catalytic processes and reaction mechanisms governing the formation of this compound. Such studies would be invaluable for optimizing its synthesis and for a deeper understanding of its chemical behavior.

Preclinical Research Applications and Pharmacological Potential of 5 2 Benzyloxy Ethyl Pyrimidine 4,6 Diol and Its Analogues

Investigation of Enzyme Modulatory Activities

The pyrimidine (B1678525) scaffold is a cornerstone in the development of enzyme inhibitors, owing to its structural resemblance to endogenous nucleobases. Researchers have leveraged this characteristic to design molecules that can interfere with the enzymatic pathways essential for cell growth and replication.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it a prime target for antimicrobial and antineoplastic therapies. nih.gov

Derivatives of pyrimidine are a well-established class of DHFR inhibitors. nih.gov Specifically, compounds featuring a 2,4-diamino substitution on the pyrimidine ring have demonstrated significant inhibitory activity. nih.gov While direct studies on 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol are not extensively documented in the provided results, the broader class of pyrimidine-based compounds has been a focal point of DHFR inhibition research. For instance, functionalized amino dihydropyrimidines have been investigated as potential antibacterial agents, with initial hypotheses pointing towards DHFR inhibition as the mechanism of action. nih.gov However, subsequent research has sometimes failed to conclusively link the antibacterial effects of certain dihydropyrimidines to DHFR inhibition, suggesting more complex or alternative mechanisms may be at play. nih.gov

Compound Class Target Enzyme Therapeutic Area Key Findings
Pyrimidine DerivativesDihydrofolate Reductase (DHFR)Antibacterial, Antifungal, AntimalarialDerivatives with 2,4-diamino substitution are potent inhibitors. nih.gov
DihydropyrimidinesDihydrofolate Reductase (DHFR)AntibacterialInitially proposed as DHFR inhibitors, but the exact mechanism may vary. nih.gov

Thymidine (B127349) Kinase (TK) Modulatory Research

Thymidine kinase (TK) is a key enzyme in the nucleoside salvage pathway, phosphorylating thymidine to thymidine monophosphate, which is then incorporated into DNA. There are two main isoenzymes: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). nih.gov The modulation of TK activity has significant implications for cancer therapy and inborn metabolic disorders. nih.govnih.gov

Mutations in the gene for TK2 can lead to mitochondrial DNA depletion syndrome, a severe and often fatal condition. nih.gov Therapeutic strategies for TK2 deficiency involve the administration of pyrimidine deoxynucleosides to bypass the dysfunctional enzyme and replenish the mitochondrial nucleotide pool. nih.gov

Exploration of Antineoplastic Research Pathways

The pursuit of novel anticancer agents has led to the investigation of various synthetic compounds, including those with a pyrimidine core. The ability of these molecules to interfere with cell division and induce apoptosis makes them promising candidates for further development.

Mechanisms of Cellular Proliferation Modulation

The antineoplastic potential of pyrimidine derivatives is often linked to their ability to disrupt the cellular machinery required for proliferation. One of the primary mechanisms explored is the inhibition of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov

Certain furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as potent microtubule depolymerizing agents. nih.gov These compounds can inhibit tubulin assembly, leading to a breakdown of the microtubule network and arresting cells in mitosis, which ultimately triggers apoptosis. nih.gov Notably, some of these derivatives have shown efficacy against multidrug-resistant cancer cell lines, suggesting they may be able to overcome common mechanisms of drug resistance. nih.gov

Another avenue of antineoplastic research for pyrimidine-related structures involves the inhibition of protein kinases. For instance, 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed and synthesized as potential inhibitors of Src family kinases, which are implicated in cancer progression. nih.gov

Antimicrobial Research Focus

The spread of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine analogues have been investigated for their potential to combat a range of infectious organisms.

Antiprotozoal Efficacy Investigations (e.g., Leishmaniasis)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The disease presents in various forms, including cutaneous, mucocutaneous, and the life-threatening visceral leishmaniasis. nih.gov The development of resistance to existing treatments underscores the urgent need for new antileishmanial drugs. mdpi.com

Several studies have explored the antiprotozoal activity of pyrimidine derivatives and other heterocyclic compounds. For example, certain benzimidazole (B57391) derivatives have shown potential inhibitory activity against Leishmania major promastigotes in vitro. nih.gov Similarly, chloroquine (B1663885) hybrids containing a pyrimidine-like quinoline (B57606) core have demonstrated leishmanicidal effects against Leishmania mexicana. nih.gov The proposed mechanism of action for some of these compounds involves the disruption of the parasite's mitochondrial membrane potential. nih.gov

Compound/Derivative Target Organism Observed Effect Potential Mechanism
Benzimidazole DerivativesLeishmania majorInhibition of promastigotesNot specified
Chloroquine HybridsLeishmania mexicanaLeishmanicidal effect on promastigotesCollapse of mitochondrial membrane potential nih.gov

Antiviral Activity Studies

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery. nih.gov Several pyrimidine nucleoside analogues are clinically approved antiviral agents. humanjournals.com Research into non-nucleoside pyrimidine derivatives has also revealed promising antiviral activity against a range of viruses.

Studies on various substituted pyrimidine derivatives have demonstrated their potential to inhibit viral replication. For instance, certain pyrimido[4,5-b]indole ribonucleosides have shown activity against the Dengue virus. nih.gov Additionally, modifications of 2,4-diaminopyrimidine (B92962) derivatives, originally developed as antiviral agents, have been explored for other therapeutic uses, indicating the versatility of the pyrimidine core in antiviral research. nih.gov While specific antiviral data for this compound is not documented, the general antiviral potential of the pyrimidine class of compounds suggests that it could be a candidate for such investigations.

Antibacterial and Antifungal Research

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities. innovareacademics.in The structural diversity achievable through substitution on the pyrimidine ring allows for the development of compounds with activity against various bacterial and fungal pathogens. researchgate.netnih.gov

In studies of related compounds, certain pyrimidine derivatives have shown noteworthy antibacterial and antifungal effects. For example, some pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been computationally predicted and, in some cases, experimentally verified to have activity against bacteria such as Bacillus cereus and fungi like Aspergillus flavus. researchgate.netacgpubs.org The antimicrobial efficacy is often dependent on the nature and position of the substituents on the pyrimidine ring. While specific minimum inhibitory concentration (MIC) values for this compound are not available, the general findings for the pyrimidine class suggest a potential for antimicrobial properties.

Table 1: Representative Antimicrobial Activity of Analogue Pyrimidine Derivatives

Compound ClassTest OrganismActivity/Finding
Pyrimido[4,5-d]pyrimidine derivativesBacillus cereusPredicted high binding affinity in docking studies. researchgate.net
Pyrimido[4,5-d]pyrimidine derivativesAspergillus flavusPredicted high binding affinity in docking studies. researchgate.net
6-Chloro-2,4-diaminopyrimidineStaphylococcus aureus, Escherichia coliExhibited low antibacterial activity in a screening study. researchgate.net
6-Chloro-2,4-diaminopyrimidineAspergillus niger, Candida albicansExhibited low antifungal activity in a screening study. researchgate.net

This table presents data for analogous pyrimidine structures to illustrate the potential of the chemical class, not for this compound itself.

Anti-inflammatory and Immunomodulatory Research

The pyrimidine scaffold is a recognized platform for the development of anti-inflammatory agents. nih.gov Several pyrimidine-based compounds have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes such as cyclooxygenases (COX). mdpi.com

Research on various pyrimidine derivatives has demonstrated their anti-inflammatory potential. For example, certain pyrimido[1,2-b]pyridazin-2-one derivatives have shown potent anti-inflammatory properties in vitro. nih.gov These compounds have been found to inhibit the production of inflammatory mediators like nitric oxide (NO). The anti-inflammatory effects of pyrimidines are attributed to their ability to interfere with various inflammatory signaling cascades. nih.gov Although specific data on the anti-inflammatory or immunomodulatory activity of this compound is not available, the established anti-inflammatory profile of the pyrimidine family suggests this as a plausible area of investigation.

Table 2: Representative Anti-inflammatory Activity of Analogue Pyrimidine Derivatives

Compound ClassAssayResult (e.g., IC50)
Pyrimido[1,2-b]pyridazin-2-one derivativeNO production in RAW264.7 cellsPotent inhibition observed. nih.gov
Pyrano[2,3-d]pyrimidine derivativesCOX-2 inhibitionNoteworthy in vitro activity reported. nih.gov
1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivativesCarrageenan-induced paw edema in ratsED50 values comparable to indomethacin. nih.gov

This table presents data for analogous pyrimidine structures to illustrate the potential of the chemical class, not for this compound itself.

Structure-Activity Relationship (SAR) Studies for Biological Function

Correlation of Structural Modifications with Biological Potency

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For various classes of pyrimidine analogues, specific structural modifications have been correlated with changes in biological activity. For instance, in a series of 2,4-diamino-5-aryl-6-ethylpyrimidines, the nature of the substituent on the 5-aryl ring was found to be critical for dihydrofolate reductase (DHFR) inhibitory activity. nih.gov Similarly, for certain 2-arylamino-4-aryl-pyrimidines, the introduction of a bromine atom at the 5-position of the pyrimidine core significantly influenced their inhibitory potency against PAK1 kinase. nih.gov In the context of antiviral pyrimido[4,5-d]pyrimidines, substitutions at the 4 and 7-positions with specific moieties like amino-indane or tetrahydronaphthalene were found to be important for activity against coronaviruses. mdpi.com These examples highlight the importance of systematic structural modifications in elucidating the SAR of pyrimidine derivatives.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrimidine derivatives, the pyrimidine ring itself often serves as a central scaffold, with the substituents providing the key interactions with the target protein.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods like the cyclization of β-dicarbonyl compounds with amidines or ureas. jddtonline.info While effective, these methods often require harsh conditions. Future efforts should focus on developing more sustainable and efficient synthetic pathways to 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol.

Furthermore, exploring alternative energy sources such as microwave irradiation or sonication could accelerate reaction times and improve yields under milder conditions. eurekaselect.comorganic-chemistry.org The use of environmentally benign solvents, particularly water, and recyclable catalysts would significantly enhance the sustainability profile of the synthesis. eurekaselect.com

Table 1: Comparison of Synthetic Strategies for Pyrimidine Scaffolds

Synthetic Strategy Description Potential Advantages for Sustainability Key References
Classical Cyclocondensation Reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines. Well-established and versatile. jddtonline.info
Biginelli Reaction A one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335). High efficiency and atom economy. jddtonline.info
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. Reduced reaction times, often higher yields, and milder conditions. nih.govorganic-chemistry.org
Green Multicomponent Reactions One-pot reactions using environmentally friendly solvents like water and catalysts. High atom economy, reduced waste, and simplified purification. eurekaselect.com

| Catalytic Dehydrogenation | Use of transition-metal catalysts to form the aromatic pyrimidine ring under aerobic conditions. | Milder conditions and use of readily available starting materials. | organic-chemistry.org |

Advanced Mechanistic Investigations at the Molecular Level

Understanding how this compound interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent. The pyrimidine scaffold is known to interact with a wide array of biological targets by forming hydrogen bonds and acting as a bioisostere for other aromatic systems. nih.gov

Future research should employ a combination of computational and experimental techniques to elucidate its mechanism of action. Molecular docking studies can predict binding affinities and modes of interaction with various enzymes and receptors. nih.govresearchgate.net These in silico predictions must then be validated through biophysical methods such as X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a detailed picture of the ligand-target complex.

For example, many pyrimidine derivatives are known to function as kinase inhibitors by targeting the ATP-binding site. researchgate.net Advanced mechanistic studies would involve determining the specific kinases inhibited by this compound and characterizing the kinetics of this inhibition. Structure-activity relationship (SAR) studies, where systematic modifications are made to the compound's structure, will be crucial in identifying the key functional groups responsible for its biological activity. nih.gov

Exploration of New Biological Targets and Signaling Pathways

The broad spectrum of biological activities associated with pyrimidine derivatives—including anticancer, antimicrobial, antiviral, and anti-inflammatory effects—suggests that this compound may interact with multiple biological targets. nih.govjddtonline.inforesearchgate.net A comprehensive screening of this compound against diverse panels of cell lines and enzymatic assays is a critical next step.

High-throughput screening (HTS) campaigns can rapidly assess the compound's effect on a wide range of biological processes. Identified "hits" can then be further investigated to pinpoint the specific molecular target. For instance, pyrimidine derivatives have shown inhibitory activity against targets such as phosphoinositide 3-kinases (PI3Ks), dihydrofolate reductase (DHFR), and tubulin. nih.govresearchgate.netnih.govnih.gov Future studies should therefore explore the potential of this compound to modulate these and other clinically relevant pathways.

Identifying the signaling pathways affected by this compound will provide insights into its potential therapeutic applications and possible off-target effects. Techniques like proteomics and transcriptomics can offer a global view of the cellular changes induced by the compound, revealing novel targets and mechanisms of action.

Table 2: Potential Biological Targets for Pyrimidine Derivatives

Target Class Specific Examples Investigational Techniques Key References
Kinases PI3K, EGFR, VEGFR-2, CDKs In vitro kinase assays, Molecular Docking, Cell-based phosphorylation assays nih.govresearchgate.netfrontiersin.orgmdpi.com
Reductases Dihydrofolate Reductase (DHFR) Enzyme inhibition assays (IC50), X-ray crystallography nih.govnih.govnih.gov
Structural Proteins Tubulin Microtubule depolymerization assays, Immunofluorescence microscopy nih.govmdpi.com
G-Protein Coupled Receptors GABAA Receptor In silico modeling, Radioligand binding assays nih.gov

| Transferases | tRNA (Guanine37-N1)-methyltransferase (TrmD) | Molecular Docking, Antimicrobial susceptibility testing | pensoft.net |

Design of Next-Generation Analogues with Tunable Pharmacological Profiles

The structural data obtained from mechanistic studies will be instrumental in the rational design of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. The inherent modularity of the pyrimidine scaffold allows for systematic modifications to fine-tune its pharmacological profile.

Key structural modifications to explore include:

Modification of the 5-position side chain: The length and flexibility of the ethyl linker, as well as the nature of the aromatic benzyloxy group, can be altered. Replacing the benzyl (B1604629) group with other substituted aryl or heteroaryl moieties could enhance binding affinity and selectivity for specific targets. nih.gov

Substitution at the 4- and 6-positions: The diol functionality at these positions is crucial for hydrogen bonding. However, converting them to other groups, such as methoxy (B1213986) or amino groups, could modulate solubility, cell permeability, and target interactions. mdpi.com

Derivatization at the 2-position: Introducing various substituents at the 2-position of the pyrimidine ring offers another avenue for creating structural diversity and optimizing activity. nih.gov

Computational chemistry, including quantitative structure-activity relationship (QSAR) modeling, will guide the design of these new analogues, prioritizing compounds with the highest predicted efficacy and lowest potential for toxicity. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and will be essential for translating the potential of this compound into clinically viable therapeutics.

Table 3: Proposed Structural Modifications and Their Potential Pharmacological Impact

Modification Site Proposed Change Potential Impact
5-position (Benzyloxyethyl group) Vary alkyl chain length; Replace benzyl with other (hetero)aromatic rings. Modulate binding pocket interactions; Improve potency and selectivity.
4,6-positions (Diol groups) Convert to methoxy, amino, or thioether groups. Alter solubility, membrane permeability, and hydrogen bonding capacity.
2-position Introduce small alkyl, aryl, or amino groups. Create new interaction points with the target; Fine-tune electronic properties.

| Pyrimidine Ring | Bioisosteric replacement with other heterocyclic scaffolds (e.g., pyrido[2,3-d]pyrimidine). | Alter core geometry and physicochemical properties; Explore new target space. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-(Benzyloxy)ethyl)pyrimidine-4,6-diol, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves introducing the benzyloxyethyl group at the pyrimidine C5 position. A plausible route includes:

Etherification : Reacting 5-(2-hydroxyethyl)pyrimidine-4,6-diol with benzyl bromide under basic conditions (e.g., NaH in DMF) to protect the hydroxyl group .

Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures.

  • Characterization : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., benzyl protons at δ 4.5–5.0 ppm), HPLC (≥95% purity), and HRMS. IR can verify hydroxyl and ether functional groups .

Q. How does the solubility of this compound influence experimental design?

  • Methodological Answer : The compound is likely sparingly soluble in water due to the hydrophobic benzyl group but may dissolve in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions (e.g., NaOH, pH >10) via deprotonation of diol groups .
  • Handling Tip : Pre-dissolve in DMSO for biological assays or use NaOH (0.1 M) for aqueous reactions. Centrifuge to remove undissolved particles .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on analogs (e.g., 4,6-dihydroxy-2-methylpyrimidine), wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hood) and contact with oxidizing agents (risk of decomposition). Store at ambient temperature in airtight containers .

Advanced Research Questions

Q. How can the benzyloxyethyl substituent modulate reactivity in cross-coupling reactions?

  • Methodological Answer : The diol groups at C4/C6 can act as coordinating ligands for transition metals (e.g., Pd, Cu) in cross-coupling reactions. The benzyloxyethyl group may sterically hinder metal binding, requiring optimization of ligand-to-metal ratios. Compare catalytic efficiency with simpler diol-pyrimidines (e.g., disodium 2-aminopyrimidine-4,6-diol) using Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Experimental Design : Screen ligands (e.g., SPhos, TXPTS) and bases (K2_2CO3_3, Cs2_2CO3_3) in DMF/H2_2O mixtures. Monitor reaction progress via TLC or LC-MS .

Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?

  • Methodological Answer : Stability studies should include:

pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Analyze degradation products via LC-MS.

Oxidative Stability : Expose to H2_2O2_2 or air/O2_2 to assess susceptibility.

  • Key Insight : Analogous diol-pyrimidines degrade rapidly under strong acids (e.g., HCl) but stabilize in mild bases (pH 8–10) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with targets like GPR84 (a receptor activated by structurally related 2-(pentylsulfanyl)pyrimidine-4,6-diol) .

ADMET Prediction : Employ tools like SwissADME to estimate permeability (logP), metabolic stability, and toxicity.

  • Validation : Compare predictions with in vitro assays (e.g., cAMP accumulation for GPCR activity) .

Q. What analytical techniques differentiate regioisomers during synthesis?

  • Methodological Answer :

  • NMR NOESY : Detect spatial proximity between the benzyloxyethyl group and pyrimidine protons.
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate analogs) to confirm regiochemistry .

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